molecular formula C7H15NO2 B2864934 N-methoxy-N,3-dimethylbutanamide CAS No. 147356-77-2

N-methoxy-N,3-dimethylbutanamide

Cat. No.: B2864934
CAS No.: 147356-77-2
M. Wt: 145.202
InChI Key: XRMRJHNLKBFKFF-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethylbutanamide (CAS: 147356-77-2) is a tertiary amide characterized by a methoxy group attached to the nitrogen atom and a branched butanamide backbone with methyl substituents at the 3-position. This compound is classified as a Weinreb amide derivative, a class of molecules widely used in organic synthesis for their ability to stabilize enolates and facilitate ketone formation via nucleophilic acyl substitution . It is commercially available with a purity of up to 98% and has been utilized in synthetic pathways requiring controlled reactivity at the carbonyl center .

Key structural features include:

  • N-Methoxy-N-methylamide group: Enhances electrophilicity of the carbonyl carbon while preventing over-reduction or side reactions.
  • 3-Methyl branching: Influences steric and electronic properties, affecting solubility and reaction kinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethylbutanamide involves its ability to form stable amide bonds, which are crucial in many biological and chemical processes. The methoxy group can participate in various chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Methoxy-N,5-Dimethyl-6,7,8,9-Tetrahydro-5H-Benzo[7]Annulene-5-Carboxamide (1aa)

  • Structure : Incorporates a fused bicyclic aromatic system.
  • Physical Properties : White solid (m.p. 68.0–69.0 °C) vs. liquid state of N-methoxy-N,3-dimethylbutanamide.
  • Applications : Used in migrative carbofluorination reactions enabled by Pd-based catalysts .
  • Key Difference : The aromatic system in 1aa enables π-π interactions, enhancing stability in transition-metal catalysis compared to the aliphatic backbone of the target compound .

N-Methoxy-N,2,6-Trimethylisonicotinamide

  • Structure : Pyridine ring replaces the aliphatic chain.
  • Synthesis : Prepared from 2,6-dimethylisonicotinic acid in 49% yield .
  • Biological Relevance : Intermediate in tuberculosis drug research (Class U compounds targeting bedaquiline analogs) .

(R)-N'-Benzyl 2-Amino-3,3-Dimethylbutanamide

  • Structure: Features a primary amino group and benzyl substituent.
  • Bioactivity : Demonstrates potent anticonvulsant activity (ED50 = 13–21 mg/kg) and pain-attenuating properties in neuropathic models .
  • Key Difference : The absence of the N-methoxy group reduces electrophilicity, shifting its role from synthetic intermediate to bioactive molecule .

(E)-N-Methoxy-N,4-Dimethyl-3-Phenylpent-2-Enamide

  • Structure : α,β-Unsaturated Weinreb amide with a phenyl substituent.
  • Reactivity : Undergoes asymmetric hydrogenation for chiral ketone synthesis .
  • Key Difference : The conjugated double bond enables stereoselective transformations, a feature absent in the saturated target compound .

N-Cyclohexyl-3,3-Dimethylbutanamide

  • Structure : Cyclohexyl group replaces the N-methoxy-N-methyl moiety.
  • Physicochemical Properties : Higher molar mass (197.32 g/mol) and lipophilicity due to the cyclohexyl group .
  • Applications : Used in agrochemical and pharmaceutical research for its stability under acidic conditions .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Physical State Melting Point (°C) Key Applications
This compound C₇H₁₅NO₂ 145.20 Liquid N/A Organic synthesis
N-Methoxy-N,5-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxamide C₁₅H₁₉NO₂ 245.32 Solid 68.0–69.0 Pd-catalyzed reactions
N-Methoxy-N,2,6-trimethylisonicotinamide C₁₀H₁₄N₂O₂ 194.23 Solid N/A Tuberculosis drug research
(R)-N'-Benzyl 2-amino-3,3-dimethylbutanamide C₁₄H₂₂N₂O 234.34 Solid N/A Anticonvulsant agents

Research Findings and Challenges

  • Synthetic Accessibility : this compound is easier to synthesize than α,β-unsaturated Weinreb amides, which require stringent conditions for stereocontrol .
  • Biological Potential: Unlike its bioactive analogs (e.g., anticonvulsant benzylamide derivatives), the target compound is primarily a synthetic tool, lacking direct therapeutic data .
  • Stability : The saturated backbone of this compound confers superior hydrolytic stability compared to α,β-unsaturated analogs, which are prone to Michael additions .

Q & A

Q. Basic: What is the established synthetic route for N-methoxy-N,3-dimethylbutanamide, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is synthesized via an amidation reaction between isovaleryl chloride and N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane (CH₂Cl₂), using triethylamine as a base to neutralize HCl byproducts. Key conditions include:

  • Stoichiometry: 1:1 molar ratio of isovaleryl chloride to N,O-dimethylhydroxylamine hydrochloride.
  • Solvent: CH₂Cl₂ ensures solubility and facilitates byproduct removal.
  • Reaction Time: 16 hours at ambient temperature yields 83% product as a colorless oil .
    Optimization Tips:
  • Purity of starting materials (e.g., anhydrous conditions) minimizes side reactions.
  • Adjusting base equivalents (e.g., triethylamine) may improve reaction efficiency.

Q. Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • Thin-Layer Chromatography (TLC): Rf = 0.48 (n-pentane/Et₂O 1:1) monitors reaction progress .
  • ¹H-NMR: Identifies methyl groups (δ ~1.02 ppm for tertiary CH₃), methoxy protons (δ ~3.79 ppm), and backbone protons.
  • 13C-NMR: Confirms carbonyl (C=O) resonance (~170 ppm) and quaternary carbons.
    Comparative analysis with analogous amides (e.g., bromophenyl-substituted derivatives in –4) validates spectral assignments .

Q. Advanced: How can researchers resolve contradictions in reported yields or purity for this compound and related Weinreb amides?

Answer:

  • Parameter Screening: Systematically vary temperature, solvent (e.g., CH₂Cl₂ vs. THF), and base (e.g., triethylamine vs. DMAP) to identify optimal conditions.
  • Analytical Validation: Use High-Performance Liquid Chromatography (HPLC) to quantify impurities and Nuclear Magnetic Resonance (NMR) to detect unreacted starting materials .
  • Cross-Study Comparison: Contrast methodologies with structurally similar compounds (e.g., N-Methoxy-N,2-dimethylpropanamide in ) to isolate variables affecting yield .

Q. Advanced: What strategies enable the study of structure-activity relationships (SAR) for this compound derivatives?

Answer:

  • Substituent Modification: Introduce electron-withdrawing (e.g., halogens) or donating groups (e.g., methoxy) at the 3-dimethyl position, as seen in bromophenyl analogs ( –4). Test biological activity (e.g., receptor binding) to correlate substituent effects .
  • Computational Modeling: Use density functional theory (DFT) to predict electronic effects on nucleophilic acyl substitution reactivity .
  • Comparative Assays: Benchmark against imidazo[4,5-b]pyridine analogs () to evaluate scaffold-specific activity .

Q. Basic: What physicochemical properties of this compound are pivotal for its reactivity in organic synthesis?

Answer:

  • Solubility: High solubility in chloroform and dichloromethane (similar to N-Methoxy-N,2-dimethylpropanamide in ) enables homogeneous reaction conditions .
  • Stability: Hydrolytic stability under anhydrous conditions preserves the amide bond during storage.
  • Electrophilicity: The methoxy group reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (see for reactivity trends in amides) .

Q. Advanced: How can mechanistic studies elucidate the role of this compound in nucleophilic acyl substitution reactions?

Answer:

  • Kinetic Isotope Effects (KIE): Replace methoxy hydrogens with deuterium to study rate-determining steps.
  • Intermediate Trapping: Use quenching agents (e.g., H₂O) to isolate tetrahedral intermediates.
  • Computational Analysis: Molecular dynamics simulations can model transition states, validated against experimental data from analogous compounds ( ) .

Q. Basic: What impurities are commonly observed during this compound synthesis, and how are they characterized?

Answer:

  • Unreacted Starting Materials: Residual isovaleryl chloride or N,O-dimethylhydroxylamine hydrochloride detected via TLC or ¹H-NMR .
  • Byproducts: Over-alkylation products (e.g., di-methylated species) identified by mass spectrometry (MS).
  • Degradation Products: Hydrolysis under humid conditions forms carboxylic acid derivatives, monitored via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. Advanced: How do electronic effects of substituents influence the biological activity of this compound analogs?

Answer:

  • Electron-Withdrawing Groups (EWGs): Enhance electrophilicity, increasing interactions with biological targets (e.g., enzyme active sites). For example, fluorobenzyloxy groups in related amides improve anticonvulsant activity ( ) .
  • Electron-Donating Groups (EDGs): Reduce reactivity but may improve solubility or pharmacokinetics. Methoxy groups in analogs demonstrate balanced bioavailability .

Properties

IUPAC Name

N-methoxy-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)5-7(9)8(3)10-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRJHNLKBFKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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